2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Description
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrrole core with two ketone groups at positions 4 and 6, and an acetic acid substituent at position 2. The hexahydro designation indicates full saturation of the bicyclic system, rendering it a rigid, planar structure. The acetic acid moiety enhances polarity, making it a candidate for applications requiring water solubility or metal coordination.
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-6(12)3-10-1-4-5(2-10)8(14)9-7(4)13/h4-5H,1-3H2,(H,11,12)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDTLQFNXAFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC(=O)O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid (CAS No. 1860604-64-3) is a compound of interest due to its unique bicyclic structure and potential biological activities. The molecular formula is with a molecular weight of 198.18 g/mol. This compound's structure suggests potential interactions with biological macromolecules, making it a candidate for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.18 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
| Boiling Point | Not Available |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antibacterial and antifungal properties. The biological activity of this compound has not been extensively documented in the literature; however, related compounds have shown promising results.
The mechanism by which this compound may exert its effects is hypothesized to involve interaction with specific enzymes or biological receptors, modulating their activity. Understanding these interactions requires further biochemical studies to elucidate the pathways involved.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study on structurally related compounds demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds .
- The potential for this compound to exhibit similar activity warrants investigation.
- Antifungal Activity :
- Structural Analog Studies :
Research Table
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (C. albicans) |
|---|---|---|
| This compound | TBD | TBD |
| Related Dioxopyrrole Compound A | 625-1250 | Significant |
| Related Dioxopyrrole Compound B | <500 | Moderate |
| Related Dioxopyrrole Compound C | >1000 | None |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Physicochemical and Functional Differences
- Polarity : The target’s acetic acid group confers higher polarity (vs. esters in ), enhancing aqueous solubility but reducing membrane permeability.
- Electron-Withdrawing Effects: The 4,6-dioxo groups in the target compound increase electrophilicity compared to cyano substituents in .
- Biological Relevance : The chlorophenyl group in may improve target binding in hydrophobic pockets, while the hydroxymethyl in offers a handle for bioconjugation.
Preparation Methods
Synthesis of Cyclopropapyrrolidinone Derivatives
Cyclopropapyrrolidinone derivatives can be obtained through a multi-step reaction sequence starting from suitably protected amino acids.
- Starting Material: Begin with an appropriate N-carbamate or N-tosyl protected acid precursor. For example, (E)-2-(N-(3-Ethoxy-3-oxoprop-1-enyl)-4-methylphenylsulfonamido)aceticacid.
- Activation: Convert the acid to its corresponding acid chloride using oxalyl chloride in dry dichloromethane (CH2Cl2).
- Cyclization: Reflux the reaction mixture to facilitate cyclization. For example, refluxing in CH2Cl2 for 3 hours.
- Workup: Wash the reaction mixture with aqueous ammonia to remove excess acid and byproducts. Extract the organic layer with CH2Cl2, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
Purification: Purify the product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Ugi Adducts and Pyrazolidinone Preparation
Ugi reactions and subsequent cyclization can be employed to generate pyrrazolidinone scaffolds.
General Procedure A: Ugi Adduct Formation
- React an aldehyde with allylamine, a hydrazono acetic acid, and an isocyanide in methanol. Use 1 equivalent of each reagent, and maintain the methanol concentration at 1 M.
- Stir the resulting mixture at 40 °C until the reaction is complete, as determined by TLC.
- Remove the solvent under reduced pressure.
- Isolate the Ugi adduct by flash chromatography on silica gel, eluting with a mixture of petroleum ether (PE) and diethyl ether (Et2O).
General Procedure B: Pyrrazolidinone Formation
- Dissolve a hydrazone in a mixture of DMF/CH3COOH/H2O (10/70/20) at a concentration of 0.06 M.
- Add 20 mol % of Cu(OAc)2 to the solution.
- Heat the mixture at 80 °C under argon atmosphere.
- Adjust the pH to 6 with an aqueous sodium hydrogencarbonate solution, and extract the aqueous phase with ethyl acetate (AcOEt).
Wash the organic layers multiple times with water, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
- Isolate the product by flash chromatography on silica gel, using a mixture of petroleum ether (PE) and diethyl ether (Et2O) with 1% triethylamine (TEA) as the eluent.
Table 1: Examples of Pyrrazolidinone Derivatives Synthesized
| Compound | Yield | Melting Point (°C) |
|---|---|---|
| N-cyclohexyl-2-(6a-methyl-3,6-dioxo-2-phenyl-hexahydropyrrolo[3,4-c]pyrazol-5(1H)-yl)acetamide | 76% | 197–198 (degradation) |
| N-(4-chlorobenzyl)-2-(6a-methyl-3,6-dioxo-2-phenyl-hexahydropyrrolo[3,4-c]pyrazol-5(1H)-yl)acetamide | 90% | 175–176 (degradation) |
Synthesis of Diketopiperazine Derivatives
Diketopiperazines can be synthesized from amino acid derivatives via cyclization reactions.
- Start with a suitable amino acid derivative, such as a lysine analogue.
- Perform a cyclization reaction under appropriate conditions. For example, reacting Lisinopril dihydrate with concentrated hydrochloric acid in n-butanol at 75-80°C for 24 hours.
- Adjust the pH of the reaction mixture to approximately 5.2 with 5 N sodium hydroxide.
- Concentrate the mixture under reduced pressure.
- Add n-butanol to the residue and remove any salts by filtration. Concentrate the filtrate under reduced pressure.
- Purify the resulting oily mass by column chromatography using ethyl acetate and methanol as eluents.
Obtain the desired diketopiperazine.
- For the synthesis of a diketopiperazine derivative from Lisinopril dihydrate, a yield of 40% was reported with a HPLC purity of 90.48%.
Q & A
Q. What are the standard synthetic routes for 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid, and how do reaction conditions influence yield?
The compound is synthesized via multi-step processes involving bicyclic pyrrolidine-pyrrolidone scaffolds. A common approach includes:
- Cyclocondensation : Reacting substituted pyrrolidine precursors with ketone or ester groups under acidic conditions to form the bicyclic core .
- Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution using bromoacetic acid derivatives .
- Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR Spectroscopy : and NMR confirm the bicyclic framework and acetic acid substitution (e.g., δ ~2.5–3.5 ppm for CHCOO) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: ~265.25 g/mol) and fragmentation patterns .
- X-ray Crystallography : Used to resolve stereochemistry of the hexahydropyrrolo[3,4-c]pyrrole core (e.g., chair conformation of the bicyclic system) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL). Stability is pH-dependent; degradation occurs in alkaline conditions (pH >9) via hydrolysis of the dioxo groups .
- Storage : Recommended at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can reaction byproducts (e.g., diastereomers or oxidized derivatives) be identified and minimized during synthesis?
- Byproduct Analysis : LC-MS or HPLC with UV detection (λ = 254 nm) identifies impurities such as epimerized diastereomers (ΔR ±0.5 min) or overoxidized derivatives .
- Mitigation Strategies :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry .
- Add antioxidants (e.g., BHT) to prevent oxidation during purification .
Q. What computational methods are suitable for predicting the compound’s bioactivity and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., HDACs due to the acetic acid moiety) .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) with receptors like G-protein-coupled receptors (GPCRs) .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., moderate blood-brain barrier permeability) .
Q. How do structural modifications (e.g., fluorination or pyridine ring substitution) alter biological activity?
- Fluorination : Introducing CF groups at the pyrrolidine nitrogen enhances metabolic stability (t increased by 2–3× in liver microsomes) but may reduce aqueous solubility .
- Pyridine Substitution : Replacing the dioxo group with a pyridinone ring improves HDAC inhibition (IC from 120 nM to 45 nM) .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Case Study : If in vitro assays show potent enzyme inhibition (e.g., IC = 50 nM) but in vivo models lack efficacy:
- Pharmacokinetic Analysis : Measure plasma concentrations (LC-MS/MS) to check for rapid clearance (CL >30 mL/min/kg) .
- Metabolite Screening : Identify inactive metabolites (e.g., glucuronidated derivatives) via HRMS .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Methodological Challenges
Q. What strategies optimize the compound’s purification given its polar functional groups?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities .
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate high-purity crystals (>98%) .
Q. How is stereochemical integrity maintained during scale-up?
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts (ee >95%) .
- In-line Monitoring : PAT tools (e.g., FTIR) track enantiomeric excess during continuous flow synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
